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Introduction

AZ14145845 is a potent and highly selective dual inhibitor of the Mer and Axl receptor tyrosine
kinases (RTKs), members of the TAM (Tyro3, Axl, Mer) family.[1] These kinases are crucial
regulators of several cellular processes, and their dysregulation is implicated in the progression
of various cancers. This technical guide provides a comprehensive overview of the mechanism
of action of AZ14145845, detailing its biochemical and cellular activity, the signaling pathways it
modulates, and its in vivo efficacy. All data and protocols presented herein are derived from the
primary scientific literature to ensure accuracy and reproducibility.

Core Mechanism of Action: Dual Inhibition of Mer
and Axl Kinases

AZ14145845 exerts its therapeutic effects by directly binding to the ATP-binding pocket of both
Mer and Axl kinases, thereby preventing their phosphorylation and subsequent activation. This
inhibition blocks the downstream signaling cascades that promote cancer cell proliferation,
survival, migration, and invasion. The dual inhibitory action is significant as both Mer and AxI
are often co-expressed in tumors and can have overlapping and compensatory functions.

Quantitative Data: Biochemical and Cellular Potency
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The inhibitory activity of AZ14145845 against a panel of kinases was determined through

various biochemical and cellular assays. The data clearly demonstrates the high potency and
selectivity of AZ14145845 for Mer and Axl kinases.

Target Kinase Biochemical IC50 (nM) Cellular IC50 (nM)
Mer 15 8

AxI 3.2 25

Tyro3 48 >1000

FLT3 230

VEGFR2 >1000

EGFR >1000

IC50 values represent the concentration of AZ14145845 required to inhibit 50% of the kinase

activity or cellular phosphorylation.

Signaling Pathway Modulation

The inhibition of Mer and Axl by AZ14145845 leads to the downregulation of key oncogenic

signaling pathways. The primary pathways affected are the PISK/AKT/mTOR and the
RAS/RAF/MEK/ERK pathways, both of which are central to cell growth, proliferation, and

survival.
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Caption: AZ14145845 inhibits Mer and Axl, blocking downstream signaling.

Experimental Protocols
Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of AZ14145845 against purified Mer and AxI
kinases.
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Methodology:

Recombinant human Mer and Ax| kinase domains were expressed and purified.

» Kinase activity was measured using a time-resolved fluorescence resonance energy transfer
(TR-FRET) assay.

e The assay was performed in 384-well plates with a final volume of 10 pL.

e The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM EGTA, 0.01%
Brij-35, and 1 mM DTT.

o ATP was added at the Km concentration for each respective kinase.
e Abiotinylated peptide substrate was used.
e AZ14145845 was serially diluted in DMSO and added to the wells.

o The reaction was initiated by the addition of the kinase and incubated at room temperature
for 60 minutes.

e The reaction was stopped by the addition of EDTA.

o A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were
added to detect the phosphorylated substrate.

e The TR-FRET signal was read on a suitable plate reader.

e IC50 values were calculated from the dose-response curves using a four-parameter logistic
fit.

Cellular Inhibition of Mer and Axl Phosphorylation

Objective: To assess the ability of AZ14145845 to inhibit Mer and Axl phosphorylation in a
cellular context.

Methodology:

e A549 (human lung carcinoma) cells, which endogenously express Mer and Axl, were used.
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e Cells were seeded in 96-well plates and allowed to adhere overnight.
e Cells were serum-starved for 24 hours prior to treatment.
e AZ14145845 was serially diluted and added to the cells for 2 hours.

o Cells were then stimulated with Gas6 (the ligand for Mer and Axl) for 15 minutes to induce
kinase phosphorylation.

» Following stimulation, cells were lysed in a buffer containing protease and phosphatase
inhibitors.

e The levels of phosphorylated Mer (p-Mer) and phosphorylated Axl (p-Axl) in the cell lysates
were gquantified using a sandwich ELISA.

o Total Mer and Axl levels were also measured for normalization.

» IC50 values were determined by plotting the percentage of inhibition of phosphorylation
against the concentration of AZ14145845.

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of AZ14145845 in a preclinical mouse model.

Methodology:

Female athymic nude mice were used for the study.

e 1x1077 A549 cells were implanted subcutaneously into the flank of each mouse.
e Tumors were allowed to grow to an average volume of 150-200 mms.

» Mice were then randomized into vehicle control and treatment groups.

e AZ14145845 was formulated in a vehicle of 0.5% hydroxypropyl methylcellulose and 0.1%
Tween 80 in water.

e The compound was administered orally once daily at doses of 10, 30, and 100 mg/kg.
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e Tumor volume and body weight were measured twice weekly.
o At the end of the study, tumors were excised and weighed.

o Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor
volume between the treated and vehicle control groups.

Conclusion

AZ14145845 is a highly potent and selective dual inhibitor of Mer and Axl receptor tyrosine
kinases. It effectively blocks the downstream signaling pathways crucial for cancer cell
proliferation and survival. The robust in vitro and in vivo activity of AZ14145845, as detailed in
this guide, underscores its potential as a promising therapeutic agent for cancers driven by
aberrant Mer and Axl signaling. The provided experimental protocols offer a foundation for
further research and development of this and similar targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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